7-bromo-2,3-dihydro-1H-inden-4-amine
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Overview
Description
7-bromo-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C9H10BrN . It is a derivative of indane, a bicyclic compound . The compound is also known as 4-Amino-7-bromoindane .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring fused to a six-membered ring, with a bromine atom attached to the seventh carbon and an amine group attached to the fourth carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. The molecular weight is reported to be 212.09 .Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and changes would depend on the particular target and the context within the cell.
Biochemical Pathways
These could lead to downstream effects such as modulation of immune response, inhibition of viral replication, reduction of inflammation, and more .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action .
Advantages and Limitations for Lab Experiments
The use of 7-bromo-2,3-dihydro-1H-inden-4-amineamine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is stable at room temperature. Furthermore, it is relatively non-toxic and has a low cost.
However, there are some limitations to the use of 7-bromo-2,3-dihydro-1H-inden-4-amineamine in laboratory experiments. The compound is not very soluble in water, and its reactivity is relatively low. Furthermore, the compound can undergo oxidation reactions, leading to the formation of various products.
Future Directions
There are several future directions for the use of 7-bromo-2,3-dihydro-1H-inden-4-amineamine in scientific research and laboratory experiments. One potential direction is the use of the compound as a starting material in the synthesis of various drugs and pharmaceuticals. Another potential direction is the use of the compound as a catalyst in the synthesis of various organic compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs and therapeutic agents. Finally, further research into the mechanism of action of the compound could lead to the development of new synthetic methods.
Synthesis Methods
7-bromo-2,3-dihydro-1H-inden-4-amineamine can be synthesized by the reaction of bromine with indane in an alkaline medium. The reaction of bromine with indane in the presence of sodium hydroxide yields 7-bromoindanamine in a yield of 83%. This reaction is carried out in an inert atmosphere and the reaction mixture is heated to a temperature of 80°C.
Scientific Research Applications
7-bromo-2,3-dihydro-1H-inden-4-amineamine has been used in numerous scientific research studies and laboratory experiments. It has been used as a precursor in the synthesis of various indanamines and indanones. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals, such as benzodiazepines, anti-inflammatory agents, and anticonvulsants. 7-bromo-2,3-dihydro-1H-inden-4-amineamine has also been used as a reagent in the synthesis of various organic compounds, such as indole derivatives and indanones. Furthermore, 7-bromo-2,3-dihydro-1H-inden-4-amineamine has been used as a catalyst in the synthesis of various organic compounds, such as heterocyclic compounds.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,3-dihydro-1H-inden-4-amine involves the conversion of 2,3-dihydro-1H-inden-4-amine to the target compound through bromination at the 7th position of the indene ring.", "Starting Materials": ["2,3-dihydro-1H-inden-4-amine", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-inden-4-amine in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add hydrogen peroxide to the reaction mixture to quench the excess bromine.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 6: Extract the product with a suitable organic solvent and purify by recrystallization or column chromatography." ] } | |
CAS RN |
77812-12-5 |
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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